3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is described as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in both rats and humans. [] It exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Further research suggests CDPPB is a PAM with intrinsic agonist efficacy, displaying the longest receptor residence time and highest affinity compared to other mGlu5 PAMs. []
Relevance:
While structurally distinct from 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, CDPPB shares a crucial common feature: the 3-cyanobenzamide moiety. This shared pharmacophore suggests potential similarities in their binding interactions with target proteins, although their specific pharmacological profiles may differ. []
N-Methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA) is another positive allosteric modulator (PAM) of the mGluR5 receptor. [] Unlike CDPPB, it lacks intrinsic agonist efficacy. [] Research indicates that MPPA displays a biased PAM profile, exhibiting greater positive cooperativity with orthosteric agonists in ERK1/2 phosphorylation and Ca2+ mobilization compared to IP1 accumulation and receptor internalization. []
Relevance:
Although structurally dissimilar to 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, MPPA serves as a relevant comparison due to its activity as an mGluR5 PAM. Understanding the diverse structural features of mGluR5 PAMs like CDPPB and MPPA can help elucidate the structural requirements for modulating this receptor and potentially guide the development of novel therapeutics. []
4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is a potent positive allosteric modulator of the mGluR5 receptor. [] It was developed through a structure-activity relationship study of CDPPB analogs, where the introduction of electronegative aromatic substituents in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring led to increased potency. [] VU-1545 exhibits a Ki = 156 +/- 29 nM and EC50 = 9.6 +/- 1.9 nM in binding and functional assays, respectively. []
Relevance:
VU-1545 is a derivative of CDPPB and shares the core 3-cyanobenzamide moiety with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [] The structural modifications leading to the development of VU-1545 provide insights into the impact of substituent effects on mGluR5 PAM activity. These findings could inform the design and optimization of related compounds, including those with a piperidine ring system like the target compound. []
1-(4-(4-Chloro-2-fluoro-phenyl)piperazin-1-yl)-2-(4-pyridylmethoxy)ethenone (Compound 2c) is a positive allosteric modulator (PAM) of the mGluR5 receptor closely related to 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone. [] Similar to MPPA, it lacks intrinsic agonist efficacy. []
Relevance:
Compound 2c, although structurally different from 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, highlights the use of piperazine moieties in designing mGluR5 PAMs. This structural feature could be explored for potential modifications of the target compound, aiming to influence its activity or selectivity profile. []
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) is a potent glycine transporter 1 (GlyT1) inhibitor. [] It was developed through a structure-based design approach focusing on enhancing GlyT1 inhibitory activity. [] 7w displays a powerful GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient plasma to brain penetration in rats to allow for pharmacological evaluation. []
Relevance:
7w shares a key structural element with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: the piperidine ring system. [] While the substitution patterns and core structures differ, the presence of this shared moiety highlights its potential relevance in modulating target protein interactions. Understanding the structural features that contribute to the potent activity of 7w as a GlyT1 inhibitor can provide valuable insights for designing and optimizing related compounds. []
2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) served as the starting point for the development of 7w, a potent GlyT1 inhibitor. [] It demonstrated GlyT1 inhibitory activity, which was subsequently enhanced through structural modifications. []
Relevance:
SSR504734, like 7w, shares the piperidine ring system with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [] It represents a simplified version of 7w and helps illustrate the process of structure-based design for optimizing GlyT1 inhibitory activity. Comparing these structures can reveal the impact of specific substituents and core scaffolds on target protein interactions. []
(2-Methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246) is a potent and subtype-specific inhibitor of the Na+/H+ exchanger (NHE) isoform NHE-1. [] It exhibits 27-fold higher potency towards NHE-1 compared to the NHE-2 isoform. [] Studies have shown that 246 possesses cardioprotective properties, beneficial both pre- and post-experimentally induced ischemia. []
Relevance:
While structurally distinct from 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, 246 provides a relevant comparison due to its shared methylsulfonyl moiety. [] This structural feature suggests potential similarities in their physicochemical properties and could influence their interactions with biological targets, albeit with different mechanisms of action. []
2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl]benzamide is mentioned within a patent related to pharmaceutical compositions for treating various conditions. [] Specific pharmacological details about this compound are limited within the provided information.
Relevance:
This compound shares the piperidine ring system and benzamide moiety with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [] The presence of these common structural features suggests potential similarities in their binding interactions with target proteins, despite differences in specific substitution patterns and the presence of a pyridine ring in the related compound. []
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) is a potent and selective Akt inhibitor developed with a focus on improving cutaneous safety compared to earlier Akt inhibitors. [, ] It exhibits a 24-fold selectivity for Akt1 over Akt2, demonstrates low activity in inducing HaCaT (human keratinocyte) apoptosis, and possesses promising kinase selectivity and excellent anticancer cell proliferation potency. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []
Relevance:
Hu7691 shares the piperidine ring system and benzamide moiety with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [, ] The presence of these common structural elements highlights the versatility of these frameworks in developing compounds with diverse pharmacological activities. Understanding the structural modifications leading to the improved safety profile of Hu7691 could be valuable for optimizing related compounds, including those targeting different therapeutic areas. [, ]
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-2,4-dioxoimidazolidin-1-yl)-N-methylbenzamide is a desfluoro impurity of enzalutamide, a prostate cancer drug. [] This compound can be synthesized in four steps and has been characterized by FT-IR, NMR, and mass spectral studies, confirming its purity with no byproducts or side reactions. [] HPLC analysis indicates a purity of 98.58%. []
Relevance:
Although structurally distinct from 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, the desfluoro impurity of enzalutamide shares the benzamide moiety and a cyano group with the target compound. [] This structural similarity suggests a possible connection in their synthetic pathways or potential shared pharmacophores, although their pharmacological profiles and therapeutic targets differ. []
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) is a novel ligand for the cerebral cannabinoid receptor (CB1). [] It displays higher binding affinity and lower lipophilicity than Rimonabant (SR141716), a high affinity CB1 selective antagonist, and AM281, the only available ligand for emission tomography imaging of CB1 in human subjects. [] Radiolabeled [¹¹C]JHU75528 has been prepared by reacting [¹¹C]methyl iodide with the nor-methyl precursor, demonstrating promise as a PET radioligand for imaging the CB1 receptor. []
Relevance:
JHU75528 shares the piperidine ring system and a cyano group with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [] Although their core structures differ, the presence of these shared moieties suggests potential similarities in their interactions with biological targets, albeit with different mechanisms of action and therapeutic applications. []
1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575) is another novel ligand for the cerebral cannabinoid receptor (CB1), developed alongside JHU75528. [] Like JHU75528, it exhibits higher binding affinity and lower lipophilicity than Rimonabant and AM281, holding promise as a PET radioligand for imaging the CB1 receptor. [] Radiolabeled [¹¹C]JHU75575 has been prepared similarly to [¹¹C]JHU75528, showcasing its potential for CB1 imaging. []
Relevance:
JHU75575, akin to JHU75528, shares the piperidine ring system and a cyano group with 3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. [] Their structural similarities, despite differences in core structures, highlight the potential of these moieties in designing compounds targeting the CB1 receptor. The comparative evaluation of JHU75528 and JHU75575 provides valuable information for understanding the structure-activity relationship of CB1 ligands and could inform the development of related compounds with optimized properties. []
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